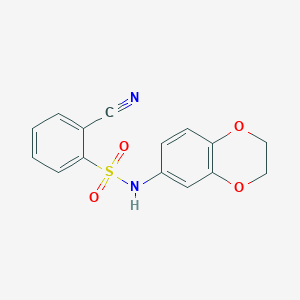

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves reactions that yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives. These reactions typically start with 1,4-benzodioxane-6-amine reacting with different sulfonyl chlorides, followed by further reactions with alkyl/aralkyl halides in the presence of a base like lithium hydride, under controlled conditions. These methods provide a foundation for synthesizing 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and its derivatives, highlighting the importance of pH control and the use of polar aprotic solvents for successful synthesis (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is characterized using techniques such as IR, 1H-NMR, and EIMS. These techniques confirm the projected structures of synthesized derivatives, providing insights into the molecular framework and the nature of substitutions that can influence biological activity and interaction with biomolecules (Abbasi et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives often lead to the formation of compounds with significant biological activity. These reactions, including interactions with alkyl/aralkyl halides and various sulfonyl chlorides, result in derivatives that exhibit properties such as biofilm inhibition and cytotoxicity. The ability to inhibit bacterial biofilms and display cytotoxic effects against certain cell lines demonstrates the chemical reactivity and potential pharmacological properties of these compounds (Abbasi et al., 2020).

科学的研究の応用

Antitumor Activity

- A study by Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives, including those related to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, showing significant antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Anticancer Activity

- Ghorab and Al-Said (2012) reported the synthesis of novel indenopyridine derivatives containing benzenesulfonamide, exhibiting potent in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).

Antibacterial and Enzyme Inhibitory Properties

- Abbasi et al. (2017) synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives with potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).

Biofilm Inhibition and Cytotoxicity

- A study by Abbasi et al. (2020) revealed that certain derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide displayed significant inhibitory action against bacterial biofilms and docile cytotoxicity (Abbasi et al., 2020).

Photodynamic Therapy Application

- Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Carbonic Anhydrase Inhibition

- Alafeefy et al. (2015) synthesized benzenesulfonamides incorporating various moieties, which demonstrated potent inhibition of human carbonic anhydrase isozymes, a target for various therapeutic applications (Alafeefy et al., 2015).

Synthesis of Pharmaceutical Intermediates

- Anbarasan, Neumann, and Beller (2011) utilized N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent for the synthesis of various benzonitriles, relevant in pharmaceutical intermediate synthesis (Anbarasan, Neumann & Beller, 2011).

Safety and Hazards

将来の方向性

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known properties of sulfonamides and benzodioxane derivatives, this compound could be studied for potential applications in antibacterial, antifungal, anti-inflammatory, and anti-protozoal therapies .

特性

IUPAC Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c16-10-11-3-1-2-4-15(11)22(18,19)17-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9,17H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCBERZKTKCYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)

![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)

![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)